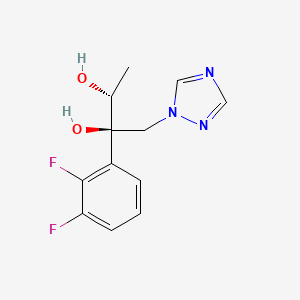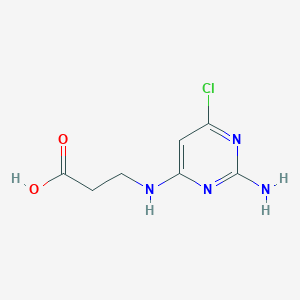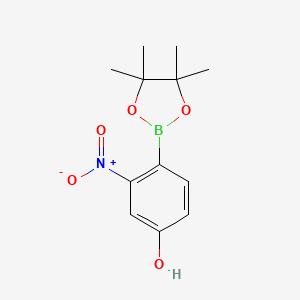
3-nitro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a nitro group, a phenol group, and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 3-nitrophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronate ester .
Análisis De Reacciones Químicas
3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the phenol group can participate in substitution reactions, and the boronate ester can engage in coupling reactions. These reactions are facilitated by the molecular structure and the presence of specific catalysts and reagents .
Comparación Con Compuestos Similares
Similar compounds to 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol include:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an amino group instead of a nitro group and is used in similar coupling reactions.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound with an amino group, used in organic synthesis.
2-methoxypyridine-5-boronic acid pinacol ester: This compound has a pyridine ring and is used in coupling reactions.
The uniqueness of this compound lies in its combination of a nitro group, phenol group, and boronate ester, which provides a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C12H16BNO5 |
|---|---|
Peso molecular |
265.07 g/mol |
Nombre IUPAC |
3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15)7-10(9)14(16)17/h5-7,15H,1-4H3 |
Clave InChI |
GLOCHVYRHYPYMF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
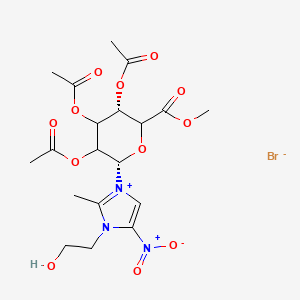
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
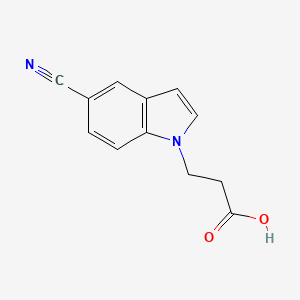
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
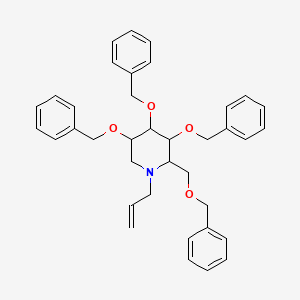
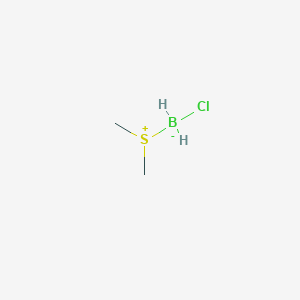
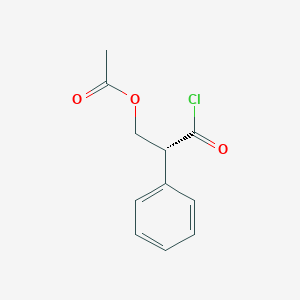
![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)
